molecular formula C5H4ClNOS B1338529 4-Methyl-1,3-thiazole-5-carbonyl chloride CAS No. 54237-09-1

4-Methyl-1,3-thiazole-5-carbonyl chloride

Cat. No. B1338529
CAS RN: 54237-09-1
M. Wt: 161.61 g/mol
InChI Key: APAGQLRKTYECIT-UHFFFAOYSA-N
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Description

“4-Methyl-1,3-thiazole-5-carbonyl chloride” is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-Methyl-1,3-thiazole-5-carbonyl chloride” is 1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Methyl-1,3-thiazole-5-carbonyl chloride” is a powder at room temperature . It has a melting point of 59-63 degrees Celsius .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Applied Sciences
    • Application : A series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity .
    • Method : The new compounds were synthesized and their potential antimicrobial effect was observed mainly against Gram-positive bacteria .
    • Results : Compound 15, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity: minimum inhibitory concentration (MIC) = 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC = 1–4 µg/mL .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : The antitumor activity of synthesized compounds was determined against liver carcinoma cell line HepG2 .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Corrosion Inhibition

    • Field : Materials Science
    • Application : Azole-based compounds, which include thiazoles, have been used as anti-corrosion agents for metals and their alloys in corrosive aqueous media .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

“4-Methyl-1,3-thiazole-5-carbonyl chloride” is classified as dangerous, with hazard statements including EUH014, EUH029, H290, H314, and H335 . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAGQLRKTYECIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499516
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-thiazole-5-carbonyl chloride

CAS RN

54237-09-1
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar apparatus to Example 1, 7.2 g (0.05 mole) of 4-methylthiazole-5-carboxylic acid were suspended in 100 ml of toluene, followed by the addition of 0.02 g of hexamethylphosphoramide Under heating and reflux, phosgene was blown at a rate of 1.2 l/hr for 2.5 hours (0.13 mole). After completion of the blowing, stirring was continued for additional 2 hours. After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated to obtain 8.0 g of 4-methylthiazole-5-carboxylic acid chloride. Its purity and yield were 99.2% an d99.0%, respectively. NMR (δCDCl 3/TMS, ppm): 2.88(3H,s).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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